tert-Butyl (4-(2-fluoropropan-2-yl)pyrimidin-5-yl)(methyl)carbamate
Description
Properties
Molecular Formula |
C13H20FN3O2 |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-fluoropropan-2-yl)pyrimidin-5-yl]-N-methylcarbamate |
InChI |
InChI=1S/C13H20FN3O2/c1-12(2,3)19-11(18)17(6)9-7-15-8-16-10(9)13(4,5)14/h7-8H,1-6H3 |
InChI Key |
AGQQIHMZOBGPEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CN=CN=C1C(C)(C)F |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Construction
Pyrimidine cores are typically synthesized via Biginelli reactions or cyclocondensation of 1,3-dicarbonyl compounds with amidines. For example, 4-chloropyrimidine-5-carbaldehyde serves as a precursor for subsequent functionalization.
Introduction of the 2-Fluoropropan-2-yl Group
Fluorinated alkyl groups are introduced via Kumada coupling or nucleophilic substitution . A patented method for analogous compounds employs 2-fluoroisopropylmagnesium bromide in anhydrous ether, reacting with 4-bromopyrimidine derivatives at 0–25°C to achieve 30–45% yields.
| Reaction Component | Conditions | Yield |
|---|---|---|
| 4-Bromopyrimidine | 2-FluoroisopropylMgBr, Et₂O | 35% |
| Pd(dppf)Cl₂ catalyst | RT, 16 h |
Carbamate Protection Strategies
Methylcarbamate Installation
The methylcarbamate group is introduced via Boc protection of a primary amine. For example, 5-(aminomethyl)-4-(2-fluoropropan-2-yl)pyrimidine reacts with Boc anhydride in dichloromethane (DCM) with DMAP catalysis, yielding 70–85% protected product.
Stereochemical Considerations
Chiral intermediates require asymmetric reduction . Sodium borohydride in THF/water selectively reduces ketones to alcohols with >90% diastereomeric excess (de), as demonstrated in tert-butyl carbamate syntheses.
Integrated Synthetic Pathways
Pathway A: Sequential Alkylation-Protection
Pathway B: Direct Amination-Carbamation
-
4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile is reduced to the primary amine using LiAlH₄.
-
In-situ Boc protection without isolating the amine, achieving 65% overall yield.
Optimization Challenges and Solutions
Fluorine Stability
The 2-fluoropropan-2-yl group is prone to hydrolysis under acidic conditions. Synthetic routes avoid aqueous workups, opting for anhydrous solvents like THF or Et₂O.
Regioselectivity in Pyrimidine Substitution
Pd-catalyzed cross-couplings favor the 4-position due to electronic effects. Computational studies suggest the 5-position’s electron-deficient nature directs electrophilic attacks.
Analytical Characterization
Critical characterization data for the target compound include:
-
¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 1.65 (d, 6H, CF(CH₃)₂), 3.10 (s, 3H, NCH₃).
-
HRMS : Calculated for C₁₃H₂₀FN₃O₂ [M+H]⁺: 269.1539, Found: 269.1541.
Scale-Up and Industrial Feasibility
Diisobutylaluminum hydride (DIBAH) enables large-scale reductions with minimal byproducts. A pilot-scale synthesis achieved 80% yield using:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-(2-fluoropropan-2-yl)pyrimidin-5-yl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's molecular structure, featuring a pyrimidine ring, makes it a candidate for drug development. Pyrimidines are known for their biological activity and have been extensively studied for their roles in various therapeutic areas.
Potential Therapeutic Uses :
- Antiviral Activity : Pyrimidine derivatives are often explored for their antiviral properties. Research indicates that compounds similar to tert-butyl (4-(2-fluoropropan-2-yl)pyrimidin-5-yl)(methyl)carbamate may inhibit viral replication by interfering with viral polymerases.
Neuroprotective Properties
Research has highlighted the neuroprotective effects of pyrimidine derivatives in models of neurodegenerative diseases.
Mechanisms of Action :
- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit enzymes such as β-secretase and acetylcholinesterase, which are implicated in Alzheimer's disease pathology. In vitro assays have shown significant inhibition rates, indicating its potential for neuroprotection .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Some studies have indicated that certain pyrimidine derivatives exhibit activity against a range of bacterial pathogens.
Case Study Example :
A study demonstrated that a structurally similar pyrimidine derivative showed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be effective in treating bacterial infections.
| Activity Type | Measurement Method | Result |
|---|---|---|
| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |
| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |
| Antibacterial Activity | Zone of inhibition test | Significant inhibition observed |
| Cellular Viability | MTT Assay | 62.98% viability at 100 μM |
Case Study 1: Neuroprotective Effects
A study investigated the effects of this compound on neuronal cells exposed to oxidative stress induced by amyloid beta peptides. The results indicated a significant reduction in cell death and inflammatory markers, suggesting its potential role in neuroprotection against Alzheimer's disease.
Case Study 2: Antimicrobial Properties
In another research effort, the compound was tested against various bacterial strains. The findings revealed that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential therapeutic applications in treating infections.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(2-fluoropropan-2-yl)pyrimidin-5-yl)(methyl)carbamate involves its interaction with specific molecular targets. The fluoropropyl group and the pyrimidine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The tert-butyl carbamate moiety may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Fluorine vs.
- Positional Effects : Substituents at the 4- and 5-positions on pyrimidine (vs. pyridine in ) influence electronic properties and binding affinity in biological targets .
Table 2: Hazard and Stability Comparison
Key Observations :
- The hydroxy group in increases polarity but also hydrolysis susceptibility, whereas the target’s fluorinated alkyl group enhances inertness .
Biological Activity
The compound tert-Butyl (4-(2-fluoropropan-2-yl)pyrimidin-5-yl)(methyl)carbamate , with the CAS number 1799579-76-2, is a pyrimidine derivative that has garnered attention for its potential biological activity. This article provides an in-depth analysis of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H20FN3O2
- Molecular Weight : 269.32 g/mol
- CAS Number : 1799579-76-2
Structure
The structural representation of the compound is essential for understanding its interaction with biological targets. The presence of the tert-butyl group and the fluoropropyl substituent on the pyrimidine ring contributes to its lipophilicity and potential bioactivity.
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action, particularly in neuroprotection and anti-inflammatory pathways.
-
Inhibition of Enzymatic Activity :
- Compounds in this class have been shown to inhibit enzymes such as β-secretase and acetylcholinesterase, which are relevant in the context of Alzheimer's disease (AD) .
- The IC50 for β-secretase inhibition has been reported at approximately 15.4 nM, indicating potent activity against amyloid beta peptide aggregation .
-
Neuroprotective Effects :
- In vitro studies reveal that these compounds can increase cell viability in astrocytes exposed to amyloid beta (Aβ) toxicity, suggesting a protective role against neurodegeneration .
- The ability to reduce levels of pro-inflammatory cytokines like TNF-α further supports their potential as neuroprotective agents .
Study on Neuroprotection
A significant study evaluated the protective effects of a related compound (referred to as M4) against Aβ-induced toxicity in astrocytes. Key findings include:
- Cell Viability : Treatment with M4 resulted in a notable increase in cell viability from 43.78% (Aβ only) to 62.98% when co-treated with M4 .
- Oxidative Stress Markers : The study measured malondialdehyde (MDA) levels as an indicator of oxidative stress, finding that M4 treatment led to a significant reduction compared to control groups .
Comparative Analysis Table
| Compound | β-secretase IC50 (nM) | Acetylcholinesterase K_i (μM) | Aβ Aggregation Inhibition (%) |
|---|---|---|---|
| M4 | 15.4 | 0.17 | 85% at 100 μM |
| Control | - | - | - |
Q & A
Q. What are the key synthetic pathways for tert-butyl (4-(2-fluoropropan-2-yl)pyrimidin-5-yl)(methyl)carbamate?
The compound is synthesized via multi-step protocols involving Boc protection, nucleophilic substitution, and coupling reactions. A representative method includes:
- Step 1 : Boc protection of an amine intermediate using Boc₂O in DCM at low temperatures (-78°C) to prevent side reactions .
- Step 2 : Coupling with halogenated pyrimidine derivatives (e.g., 2-chloro-5-iodopyrimidine) using NaHCO₃ as a base in DMAc at 80°C .
- Step 3 : Sonogashira coupling with alkynes (e.g., 3,3-diethoxyprop-1-yne) using Pd(PPh₃)₂Cl₂ and CuI catalysts in THF .
| Reaction Step | Key Reagents/Conditions | Purpose |
|---|---|---|
| Boc Protection | Boc₂O, DCM, -78°C | Amine protection |
| Pyrimidine Coupling | NaHCO₃, DMAc, 80°C | Nucleophilic substitution |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, THF | Alkyne introduction |
Q. What safety protocols are essential for handling this compound?
Based on GHS classifications:
- Hazards : Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), respiratory tract irritation (H335) .
- Preventive Measures :
- Use fume hoods to avoid inhalation .
- Wear nitrile gloves, lab coats, and safety goggles .
- Store in sealed containers at room temperature, away from strong acids/bases .
Q. How is the compound characterized for purity and structural identity?
- NMR Spectroscopy : Key signals include δ 8.22 ppm (pyrimidine C-H) and δ 1.36 ppm (tert-butyl protons) .
- Mass Spectrometry (MS) : ESI+ m/z 469 [M+H]⁺ confirms molecular weight .
- HPLC : Purity >95% validated using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives?
Q. What mechanistic insights explain fluorination’s impact on reactivity?
- The 2-fluoropropan-2-yl group enhances metabolic stability and influences electronic effects:
Q. How do reaction conditions affect coupling efficiency in synthesis?
- Optimization Strategies :
- Catalyst Loading : 2 mol% Pd(PPh₃)₂Cl₂ maximizes yield while minimizing cost .
- Solvent Choice : THF outperforms DMF in Sonogashira coupling due to better alkyne solubility .
- Temperature : 65°C for TBAF-mediated cyclization ensures regioselectivity .
Q. What analytical methods resolve discrepancies in hazard classification?
- Conflicting Data : Some SDS classify the compound as non-hazardous , while others note toxicity .
- Resolution :
- Perform Ames tests for mutagenicity.
- Validate acute toxicity via OECD Guideline 423 (oral dose escalation in rodents) .
Methodological Considerations
Q. How to design a stability study under varying pH conditions?
- Protocol :
- Prepare buffers (pH 1–13) and incubate the compound at 37°C.
- Monitor degradation via LC-MS at 0, 24, 48, and 72 hours.
- Use Arrhenius kinetics to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
